molecular formula C14H9ClN2O3S B15093557 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-

Cat. No.: B15093557
M. Wt: 320.8 g/mol
InChI Key: IANMELYZHOCMCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the carboxaldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of FGFRs, inhibiting their activity and preventing the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and phenylsulfonyl groups enhances its potential as an inhibitor of FGFRs, making it a valuable compound in cancer research .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-13-10(9-18)8-16-14-12(13)6-7-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANMELYZHOCMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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